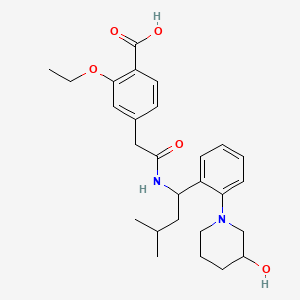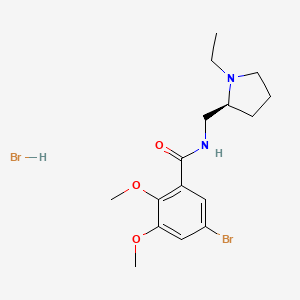
3'-Hydroxy Repaglinide(Mixture of Diastereomers)
説明
3’-Hydroxy Repaglinide is a metabolite of Repaglinide . Repaglinide is an antidiabetic drug used in addition to diet and exercise for blood sugar control in type 2 diabetes mellitus . The compound belongs to the glinide family and serves as an analog of meglitinide . It incorporates the addition of a hydroxyl group at the 3’ position .
Molecular Structure Analysis
The molecular formula of 3’-Hydroxy Repaglinide is C27H36N2O5 . The molecular weight is 468.59 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3’-Hydroxy Repaglinide include its molecular formula C27H36N2O5 and molecular weight 468.59 . It is a neat product .科学的研究の応用
Overview of 3'-Hydroxy Repaglinide
3'-Hydroxy Repaglinide, chemically related to the meglitinide class of insulin secretagogues, is primarily utilized in managing Type 2 Diabetes Mellitus (T2DM). It functions by targeting early-phase insulin release to lower postprandial glucose excursions, thereby contributing significantly to the reduction of long-term cardiovascular complications associated with diabetes mellitus (Scott, 2012).
Mechanism of Action
3'-Hydroxy Repaglinide exhibits its insulinotropic effects by binding to a distinct site on the β-cell membrane. This binding leads to the closure of ATP-sensitive potassium channels, causing β-cell depolarization and subsequent opening of voltage-sensitive calcium channels. The influx of calcium ions triggers insulin release. This insulinotropic effect is unique and not related to ionophoretic capacity, distinguishing it from other oral hypoglycemic agents (Malaisse, 1999).
Clinical Applications in Type 2 Diabetes Mellitus
3'-Hydroxy Repaglinide is an effective prandial glucose regulator used flexibly in treating Type 2 diabetes. It is particularly suited to manage T2DM due to its pharmacological profile, which includes rapid onset, short duration of action, and predominantly hepatic elimination. These properties contribute to reducing the risk of hypoglycemia compared to traditional insulin secretagogues. Moreover, its flexible dosing schedule aligns well with the variable meal patterns of patients, offering a convenient and adaptable treatment option (Moses, 2000).
Effectiveness in Glycemic Control
Studies have demonstrated that 3'-Hydroxy Repaglinide effectively reduces fasting and postprandial hyperglycemia and glycosylated hemoglobin (HbA1c) levels. It is comparably effective to other oral antihyperglycemic drugs such as sulphonylureas, metformin, and glitazones. Some studies have even indicated a superior effect of 3'-Hydroxy Repaglinide on postprandial glycemia. Despite its effectiveness, its global usage is less than other established drugs, suggesting a potential underutilization of its benefits in managing T2DM (Johansen & Birkeland, 2007).
作用機序
3’-Hydroxy Repaglinide acts as a glucose-lowering agent by stimulating the release of insulin from the pancreas . Its mode of action involves binding to the sulfonylurea receptor (SUR) situated on the beta cells within the pancreas . This binding event prompts the closure of ATP-sensitive potassium channels, subsequently inducing an influx of calcium ions into the cells . As a result, the increased calcium ion influx triggers the release of insulin from the beta cells, ultimately leading to a reduction in blood glucose levels .
特性
IUPAC Name |
2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5/c1-4-34-25-15-19(11-12-22(25)27(32)33)16-26(31)28-23(14-18(2)3)21-9-5-6-10-24(21)29-13-7-8-20(30)17-29/h5-6,9-12,15,18,20,23,30H,4,7-8,13-14,16-17H2,1-3H3,(H,28,31)(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMAZJVHPAVADF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCC(C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675959 | |
| Record name | 2-Ethoxy-4-[2-({1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl}amino)-2-oxoethyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874908-14-2 | |
| Record name | 2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874908-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxy-4-[2-({1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl}amino)-2-oxoethyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What analytical method was used to study 3'-Hydroxy Repaglinide and other cytochrome P450 probe drugs?
A1: The research paper describes the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of nine cytochrome P450 probe drugs, including 3'-Hydroxy Repaglinide (a metabolite of Repaglinide), and their corresponding metabolites in human serum and urine. [] This method allows for the simultaneous quantification of these compounds, providing a valuable tool for drug metabolism and pharmacokinetic studies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride](/img/structure/B564397.png)


